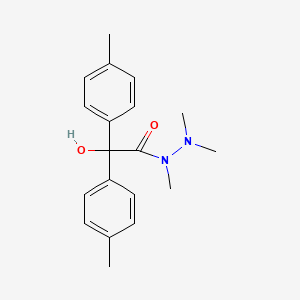methanone](/img/structure/B5779589.png)
[1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone, also known as PTM, is a novel compound that has gained attention in the scientific community due to its potential for various applications. PTM belongs to the class of indole-based compounds and has been found to possess unique biochemical and physiological effects.
作用機序
The mechanism of action of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has been found to inhibit the activity of AKT, a protein kinase that plays a critical role in cell survival and proliferation. [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has also been found to induce the expression of pro-apoptotic proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
[1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has been found to have a range of biochemical and physiological effects. Studies have shown that [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone can induce cell cycle arrest and apoptosis in cancer cells. [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone in lab experiments is its specificity for cancer cells. [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone's limited solubility in water can pose challenges in certain experimental settings. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone.
将来の方向性
There are several future directions for research on [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone. One area of interest is the development of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone-based therapies for cancer treatment. Further studies are needed to optimize the dosing and delivery methods of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone to maximize its therapeutic potential. Additionally, [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone's anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of other diseases, such as neurodegenerative disorders. Further research is needed to explore these potential applications of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone.
In conclusion, [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone is a novel compound that has shown promise in various scientific research applications, particularly in the field of cancer research. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential for therapeutic applications.
合成法
The synthesis of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone involves the reaction between 2-thiophenecarboxaldehyde and 1-(2-phenoxyethyl)indole-3-carbaldehyde in the presence of a base catalyst. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone with good purity.
科学的研究の応用
[1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has been studied extensively for its potential use in various scientific research applications. One of its most promising applications is in the field of cancer research. Studies have shown that [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has anti-cancer properties and can induce apoptosis in cancer cells. [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
特性
IUPAC Name |
[1-(2-phenoxyethyl)indol-3-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S/c23-21(20-11-6-14-25-20)18-15-22(19-10-5-4-9-17(18)19)12-13-24-16-7-2-1-3-8-16/h1-11,14-15H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGBDADOXIMMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-phenoxyethyl)-1H-indol-3-yl](thiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)
![1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5779528.png)
![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)
![2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B5779545.png)

![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5779557.png)

![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5779580.png)
![N-allyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779585.png)
![N-[2-(acetylamino)phenyl]-2-naphthamide](/img/structure/B5779597.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)
![2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5779612.png)